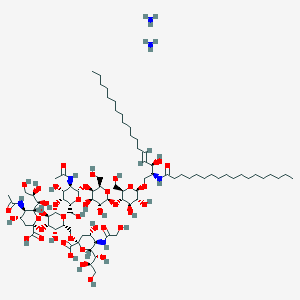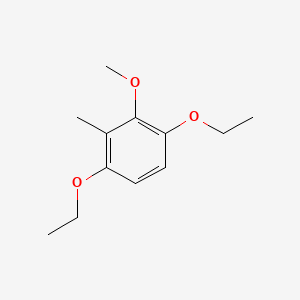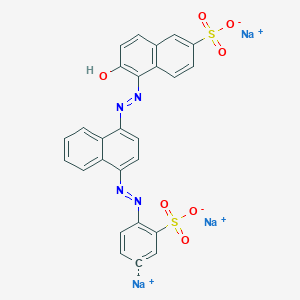
Acid Violet 131
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acid Violet 131, also known by its chemical name 4-[(4-Amino-9,10-dihydro-9,10-dioxoanthracen-1-yl)amino]benzenesulfonic acid, is a synthetic dye belonging to the anthraquinone class. It is widely used in the textile industry for dyeing wool, silk, and nylon fabrics due to its vibrant violet color and excellent fastness properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acid Violet 131 typically involves the reaction of 1-amino-4-bromoanthraquinone with aniline in the presence of a copper catalyst. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures. The resulting product is then sulfonated using sulfuric acid to introduce the sulfonic acid group, which enhances the dye’s solubility in water.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The final product is purified through filtration and recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Acid Violet 131 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dye to its leuco form, which is colorless.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite are used under mild conditions.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Leuco form of the dye.
Substitution: Various substituted anthraquinone derivatives.
Scientific Research Applications
Acid Violet 131 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in redox titrations.
Biology: Employed in histological staining to visualize cellular components.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the dyeing of textiles and as a colorant in inks and paints.
Mechanism of Action
The mechanism of action of Acid Violet 131 involves its ability to interact with various molecular targets. In biological systems, the dye binds to nucleic acids and proteins, allowing it to stain cellular components selectively. The sulfonic acid group enhances its solubility and facilitates its interaction with charged biomolecules.
Comparison with Similar Compounds
Similar Compounds
Acid Violet 49: Another anthraquinone dye with similar applications but different spectral properties.
Acid Blue 25: A related dye used for similar purposes but with a blue hue.
Acid Red 131: A structurally similar dye with red coloration.
Uniqueness
Acid Violet 131 is unique due to its specific absorption spectrum, which provides a distinct violet color. Its excellent fastness properties and solubility in water make it highly suitable for textile applications.
Properties
Molecular Formula |
C26H15N4Na3O7S2 |
|---|---|
Molecular Weight |
628.5 g/mol |
IUPAC Name |
trisodium;6-hydroxy-5-[[4-[(2-sulfonatobenzene-4-id-1-yl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C26H17N4O7S2.3Na/c31-24-14-9-16-15-17(38(32,33)34)10-11-18(16)26(24)30-28-22-13-12-21(19-5-1-2-6-20(19)22)27-29-23-7-3-4-8-25(23)39(35,36)37;;;/h1-3,5-15,31H,(H,32,33,34)(H,35,36,37);;;/q-1;3*+1/p-2 |
InChI Key |
MLSSMFBYFUBPQA-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)[O-])O)N=NC5=C(C=[C-]C=C5)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


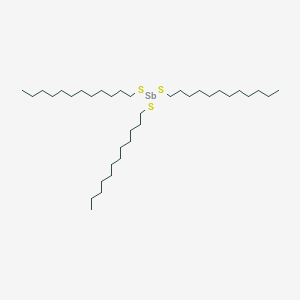

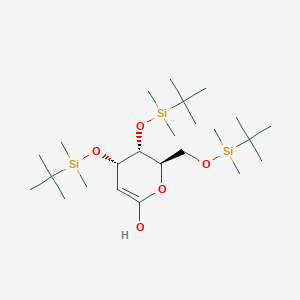
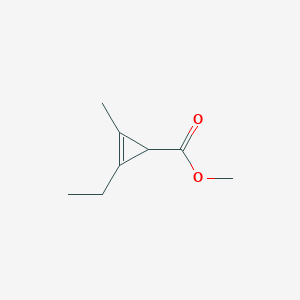
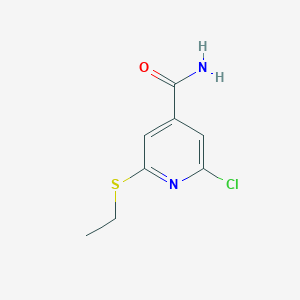
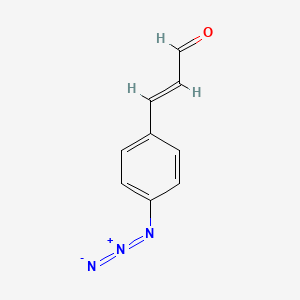
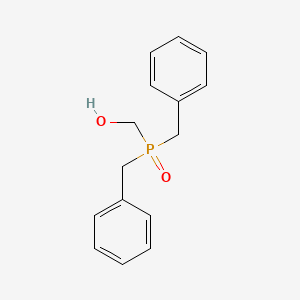
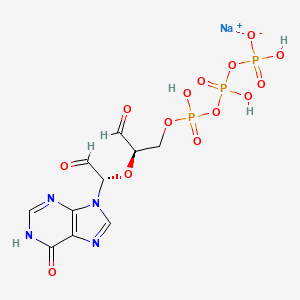
![6-[[2-(2-Ethoxyphenoxy)phenyl]methyl]morpholin-3-one](/img/structure/B13832494.png)
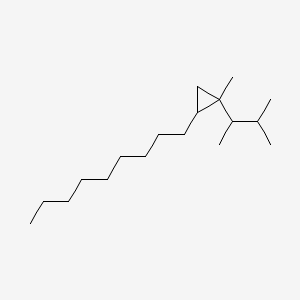
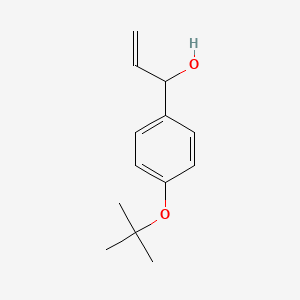
![(2S)-2-[[(2S)-6-amino-2-[[2-[[(1R,4S,7S,10S,16S,19S,22S,25S,28S,31S,34R,39R,42S,45S,48S,55R,58S)-55-[[(2S)-6-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]hexanoyl]amino]-16,31,45-tris(4-aminobutyl)-58-(2-amino-2-oxoethyl)-4,19,42-tris[(2S)-butan-2-yl]-28,48-bis(3-carbamimidamidopropyl)-7,25-bis(1H-imidazol-4-ylmethyl)-3,6,9,15,18,21,24,27,30,33,41,44,47,50,56,59-hexadecaoxo-22-propan-2-yl-36,37,52,53-tetrathia-2,5,8,14,17,20,23,26,29,32,40,43,46,49,57,60-hexadecazatricyclo[32.16.10.010,14]hexacontane-39-carbonyl]amino]acetyl]amino]hexanoyl]amino]butanediamide](/img/structure/B13832500.png)
